molecular formula C23H22F3N3O2S B2495574 2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 877658-96-3

2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2495574
CAS No.: 877658-96-3
M. Wt: 461.5
InChI Key: CUVIIHWQJOGYON-UHFFFAOYSA-N
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Description

2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H22F3N3O2S and its molecular weight is 461.5. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Agents

Compounds structurally related to the query have been synthesized and tested for their antiallergic properties. For example, N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been prepared and identified as novel antiallergic compounds. These compounds have shown significant potency in inhibiting histamine release and interleukin production, suggesting potential therapeutic applications in allergy treatment (Menciu et al., 1999).

Thrombin Inhibitors

Another area of research involves the development of acetamide derivatives as potent thrombin inhibitors. Specifically, 2-(2-Chloro-6-fluorophenyl)acetamides with certain substituents have been identified as effective in this role, indicating their potential for use in the prevention of thrombotic diseases (Lee et al., 2007).

Antimicrobial Activity

The antimicrobial activity of new heterocycles incorporating acetamide moieties has been explored, demonstrating the potential of such compounds in combating microbial infections. For instance, compounds derived from cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been synthesized and evaluated for their antimicrobial properties, highlighting the versatility of acetamide derivatives in pharmaceutical research (Bondock et al., 2008).

Antiepileptic Activity

Research on pyrrolidone butanamides has led to the discovery of new agents with significant antiepileptic activity. This includes the development of compounds that show improved efficacy and tolerability over existing treatments, offering new avenues for epilepsy management (Kenda et al., 2004).

Learning and Memory Facilitation

Additionally, studies have focused on the synthesis and evaluation of compounds for their effects on learning and memory facilitation. The exploration of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides in mouse models has contributed to understanding the potential cognitive benefits of these compounds (Li Ming-zhu, 2012).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.

Pharmacokinetics

It’s worth noting that the pyrrolidine ring, which is part of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that the compound could have diverse molecular and cellular effects.

Properties

IUPAC Name

2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2S/c24-23(25,26)16-7-9-17(10-8-16)27-21(30)15-32-20-13-29(19-6-2-1-5-18(19)20)14-22(31)28-11-3-4-12-28/h1-2,5-10,13H,3-4,11-12,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVIIHWQJOGYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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